molecular formula C21H24N2O5S B2797119 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide CAS No. 932364-18-6

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B2797119
CAS No.: 932364-18-6
M. Wt: 416.49
InChI Key: QNFJYYFLHNGPNI-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a cyclopropanecarbonyl group, and a dimethoxybenzenesulfonamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide is a complex synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Cyclopropanecarbonyl group
  • Dihydroquinoline moiety
  • Dimethoxybenzene sulfonamide group

These structural components contribute to its biological interactions and mechanisms of action.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. Specifically:

  • In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Mechanism : The sulfonamide group is known to interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase.

Antiviral Activity

The compound has been investigated for its antiviral potential. Preliminary findings suggest:

  • Activity against viral replication : Similar compounds have shown promise in inhibiting viral enzymes and preventing the replication of viruses such as HIV and influenza.
  • Case Study : A study evaluating structurally related sulfonamides reported a reduction in viral load in infected cell lines.

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
  • Research Findings : In vitro assays have indicated that this compound can reduce cell viability in various cancer cell lines (e.g., breast cancer and lung cancer).

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Modifications to the sulfonamide group can enhance antimicrobial efficacy.
  • Alterations in the cyclopropanecarbonyl group influence the binding affinity to target enzymes.

Data Table: Summary of Biological Activities

Activity TypeEfficacyMechanism of ActionReferences
AntimicrobialEffective against bacteria and fungiInhibition of folic acid synthesis
AntiviralReduces viral replicationInhibition of viral enzymes
AnticancerInduces apoptosisInhibition of kinases involved in cell proliferation

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-27-19-10-8-17(13-20(19)28-2)29(25,26)22-16-7-9-18-15(12-16)4-3-11-23(18)21(24)14-5-6-14/h7-10,12-14,22H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFJYYFLHNGPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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